2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H19NO3/c1-2-20-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(17)19/h7-10,13-14H,2-6H2,1H3 |
InChI Key |
FAYWSPQFGGDTAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O |
Origin of Product |
United States |
Biological Activity
2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
Synthesis
The synthesis of 2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic pathway can vary, but it often includes the reaction of appropriate precursors under controlled conditions to yield the desired isoindole derivative.
Anticancer Activity
Recent studies have demonstrated that isoindole derivatives exhibit significant anticancer properties. For instance, a study investigated the cytotoxic effects of various isoindole derivatives against several cancer cell lines, including HeLa, A549, MCF-7, and PC3. The results indicated that compounds similar to 2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione showed varying degrees of cytotoxicity depending on their structural modifications.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-Ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | A549 | 15.5 |
| 2-(4-Ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | MCF-7 | 12.3 |
| 2-(4-Ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | HeLa | 10.7 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated selective inhibition of bacterial growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Antioxidant Activity
The antioxidant properties of isoindole derivatives have also been explored. Compounds similar to 2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione were tested using the DPPH radical scavenging assay:
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| 2-(4-Ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | 72 |
The results indicate that this compound possesses significant radical scavenging ability, contributing to its potential as an antioxidant agent.
Case Studies
A notable case study involved the assessment of a series of isoindole derivatives in a preclinical model for cancer treatment. The study highlighted the structure–activity relationship (SAR), emphasizing that modifications at specific positions on the isoindole ring significantly influenced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione:
Bioactivity and Pharmacokinetics
- Antioxidant Activity : The thiophene-containing derivative 1b exhibits superior antioxidant activity compared to quinazoline-linked analogues, likely due to the thiophene’s electron-rich aromatic system enhancing radical scavenging .
- ADME Profiles : Hexahydro-isoindole-diones generally exhibit favorable blood-brain barrier (BBB) permeability (>0.3 logBB) and central nervous system (CNS) permeability (∼2.0 logPS), outperforming aromatic phthalimides, which often suffer from rapid metabolism .
Limitations and Challenges
- Stereochemical Complexity : Hexahydro-isoindole-diones often exist as racemic mixtures, complicating enantioselective synthesis. For example, (3aR,7aS)-configured derivatives require chiral resolution .
- Solubility Issues : Despite improved metabolic stability, hydrophobic substituents (e.g., halogenated aryl groups) reduce aqueous solubility, necessitating formulation optimization .
Preparation Methods
Methodology
This two-step approach is the most widely documented route:
-
Diels-Alder Reaction : Maleic anhydride reacts with a diene (e.g., 3-sulfolene or isoprene) to form a tetrahydrophthalic anhydride intermediate.
-
Cyclocondensation : The anhydride reacts with 4-ethoxyaniline to form the imide structure. Subsequent hydrogenation reduces the cyclohexene ring to a hexahydro derivative.
Example Protocol (adapted from,):
-
Step 1 :
-
React maleic anhydride (1.0 equiv) with 3-sulfolene (1.2 equiv) in refluxing xylene (12 h).
-
Yield: 85–92% of tetrahydrophthalic anhydride.
-
-
Step 2 :
-
Treat the anhydride with 4-ethoxyaniline (1.1 equiv) in acetic acid at 120°C for 6 h.
-
Catalytic hydrogenation (H₂, Pd/C) of the resulting tetrahydroisoindole at 50 psi for 24 h.
-
Yield: 70–78% of hexahydro product.
-
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C (cyclocondensation) |
| Hydrogenation Pressure | 50 psi |
| Overall Yield | 58–67% |
Epoxidation and Nucleophilic Ring-Opening
Methodology
For functionalized derivatives, epoxidation of tetrahydroisoindole precursors followed by nucleophilic ring-opening is employed (,):
-
Epoxidation : Treat 2-ethyl/phenyl-tetrahydroisoindole-1,3-dione with meta-chloroperbenzoic acid (m-CPBA).
-
Ring-Opening : React the epoxide with nucleophiles (e.g., sodium azide, methanol) to introduce substituents.
-
Epoxidation :
-
Stir tetrahydroisoindole (1.0 equiv) with m-CPBA (1.2 equiv) in dichloromethane (0°C to RT, 12 h).
-
Yield: 80–88% of epoxide.
-
-
Methanolysis :
-
React epoxide (1.0 equiv) with MeOH and H₂SO₄ (cat.) at RT for 18 h.
-
Acetylation with acetic anhydride yields the diacetate derivative.
-
Yield: 75–82%.
-
Key Challenges :
-
Steric hindrance from the 4-ethoxyphenyl group reduces epoxidation efficiency.
-
Regioselectivity in ring-opening requires careful control of reaction conditions.
Radical Cyclization Approach
Methodology
A less common but efficient method involves radical-mediated cyclization of nitrobenzene-tethered ketones ():
-
Nitroketone Preparation : Condense 4-ethoxyphenylamine with a diketone (e.g., 1,3-cyclohexanedione).
-
Reductive Cyclization : Use ceric ammonium nitrate (CAN) as an oxidant to form the hexahydroisoindole core.
-
React 1,3-cyclohexanedione (1.0 equiv) with 4-ethoxyaniline (1.1 equiv) in ethanol under reflux (6 h).
-
Treat the intermediate with CAN (20 mol%) and TEMPO (20 mol%) in CH₂Cl₂ at 100°C for 3 h.
-
Yield: 65–72%.
Advantages :
-
Avoids high-pressure hydrogenation.
-
Compatible with electron-rich aromatic amines.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Diels-Alder + Hydrogenation | 58–67 | High stereochemical control | Multi-step, requires Pd/C catalyst |
| Epoxidation | 75–82 | Enables functionalization | Low regioselectivity |
| Radical Cyclization | 65–72 | One-pot synthesis | Sensitive to oxidizing conditions |
Critical Challenges and Solutions
-
Stereochemical Control : The hexahydroisoindole core requires precise hydrogenation to avoid diastereomer formation. Using chiral catalysts (e.g., Rh-DIOP) improves enantioselectivity ().
-
Functional Group Stability : The ethoxy group is prone to cleavage under acidic conditions. Neutral pH and low temperatures mitigate this issue ( ).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-ethoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes cyclization of precursors like ethoxy-substituted benzaldehyde with amines, followed by functionalization (e.g., alkylation or acylation) to introduce the isoindole-dione core. Key reagents include palladium catalysts for cross-coupling and oxidizing agents like KMnO₄ for hydroxyl group modifications. Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency, while inert atmospheres prevent oxidation side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography (as in ) provides definitive structural confirmation. Complementary techniques include:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at C4) and isoindole-dione backbone.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₆H₁₉NO₃).
- HPLC : Purity assessment (>95% for biological assays) .
Q. What preliminary biological activities have been reported for structurally analogous isoindole-diones?
- Methodological Answer : Analogues exhibit antimicrobial and anticancer properties. For example:
- Compound A (Table in ): Anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 2.1 µM).
- Fluorophenyl derivative (): Antiproliferative effects in HeLa cells (IC₅₀ = 8.5 µM).
- Testing Recommendations : Screen for kinase inhibition (e.g., EGFR) and ROS scavenging to identify mechanisms .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., ethoxy group’s electron-donating effect on aromatic ring).
- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II or β-amyloid plaques).
- ADMET Prediction : Use tools like SwissADME to assess solubility (LogP ≈ 2.5) and BBB permeability .
Q. What strategies resolve contradictions in reported biological data for isoindole-diones?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions. Mitigation steps:
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for oncology) and incubation times (48–72 hrs).
- Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases (e.g., CCDC) .
Q. How does the ethoxy substituent influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The ethoxy group is a strong para-director. For example:
- Nitration : Yields para-nitro derivatives due to resonance stabilization.
- Sulfonation : Para-sulfonic acid forms at 80°C in H₂SO₄.
- Experimental Design : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products via column chromatography .
Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
